

An In-depth Technical Guide to 4-(2-propenyl)piperidine

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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yl)piperidine

CAS No.: 1314969-85-1

Cat. No.: B3097695

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of 4-(2-propenyl)piperidine, a saturated heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular characteristics, outlines plausible synthetic methodologies, predicts its spectroscopic data, and discusses its potential applications, particularly in the realm of drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and the introduction of a reactive allyl group at the 4-position offers a versatile handle for further chemical modifications.^{[1][2]} This guide aims to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel piperidine-based compounds.

Core Molecular Attributes

4-(2-propenyl)piperidine, also known as 4-allylpiperidine, is a derivative of piperidine with a 2-propenyl (allyl) group attached to the fourth carbon atom of the heterocyclic ring.

Molecular Formula and Weight

The fundamental properties of 4-(2-propenyl)piperidine are summarized in the table below. The molecular formula is deduced from the structures of piperidine (C₅H₁₁N) and an allyl group (C₃H₅), with the substitution at the 4-position of the piperidine ring.

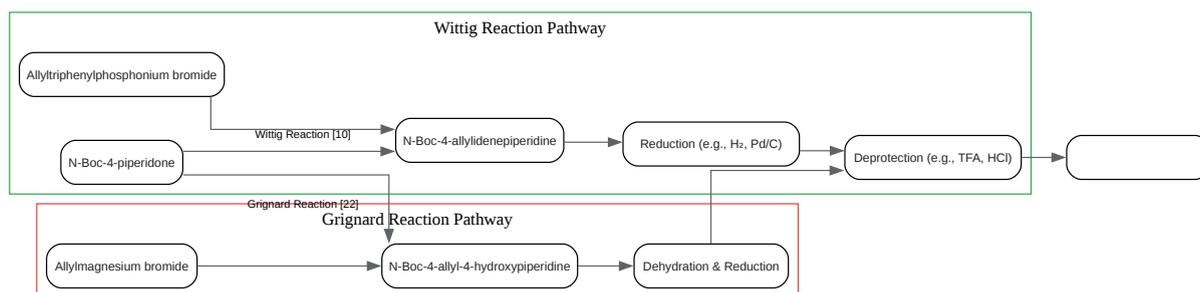
Property	Value
Molecular Formula	C ₈ H ₁₅ N
Molecular Weight	125.22 g/mol
IUPAC Name	4-(prop-2-en-1-yl)piperidine
Canonical SMILES	<chem>C=CCC1CCNCC1</chem>
InChI Key	FHNFLGAZJPIOAI-UHFFFAOYSA-N

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of 4-(2-propenyl)piperidine is not readily available in the searched literature, its synthesis can be logically approached from commercially available starting materials, primarily N-protected 4-piperidone. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or Benzyl) is crucial for directing the reactivity and ensuring compatibility with subsequent reaction conditions.

Proposed Synthetic Workflow from N-Boc-4-piperidone

A common and effective strategy for introducing an allyl group at the 4-position of a piperidine ring involves a Wittig reaction or a Grignard reaction with an N-protected 4-piperidone, followed by deprotection.^{[2][3]}



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Caption: Proposed synthetic pathways to 4-(2-propenyl)piperidine.

Experimental Protocol: Wittig Reaction Approach

This protocol is a generalized procedure based on established Wittig reactions.[4][5]

Step 1: Preparation of the Ylide

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyltriphenylphosphonium bromide.
- Dissolve the phosphonium salt in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide. The formation of a colored solution (often orange or red) indicates ylide generation.

Step 2: Reaction with N-Boc-4-piperidone

- In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.
- Slowly add the solution of N-Boc-4-piperidone to the ylide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Formation of N-Boc-4-allylidene-piperidine and Subsequent Reduction

- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-allylidene-piperidine.
- Purify the crude product by flash column chromatography.
- The resulting exocyclic double bond can be reduced to the endocyclic double bond or fully saturated to the allyl group via catalytic hydrogenation (e.g., H₂, Pd/C).

Step 4: Deprotection

- Dissolve the N-Boc-4-allylpiperidine in a suitable solvent such as dichloromethane (DCM) or dioxane.
- Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent and excess acid under reduced pressure.
- Neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free base into an organic solvent to yield 4-(2-propenyl)piperidine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(2-propenyl)piperidine are not available in the searched literature, the expected ^1H NMR, ^{13}C NMR, and Mass Spectrometry data can be predicted based on the analysis of similar piperidine derivatives.[6][7][8]

Predicted ^1H NMR Spectrum (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH ₂
~5.0	m	2H	-CH=CH ₂
~3.0	m	2H	Piperidine H2, H6 (axial)
~2.6	m	2H	Piperidine H2, H6 (equatorial)
~2.0	m	2H	-CH ₂ -CH=CH ₂
~1.7	m	2H	Piperidine H3, H5 (axial)
~1.6	s (br)	1H	NH
~1.3	m	1H	Piperidine H4
~1.2	m	2H	Piperidine H3, H5 (equatorial)

Predicted ^{13}C NMR Spectrum (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~137	-CH=CH ₂
~116	-CH=CH ₂
~46	Piperidine C2, C6
~42	-CH ₂ -CH=CH ₂
~35	Piperidine C4
~32	Piperidine C3, C5

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, 4-(2-propenyl)piperidine is expected to show a prominent protonated molecular ion $[M+H]^+$.

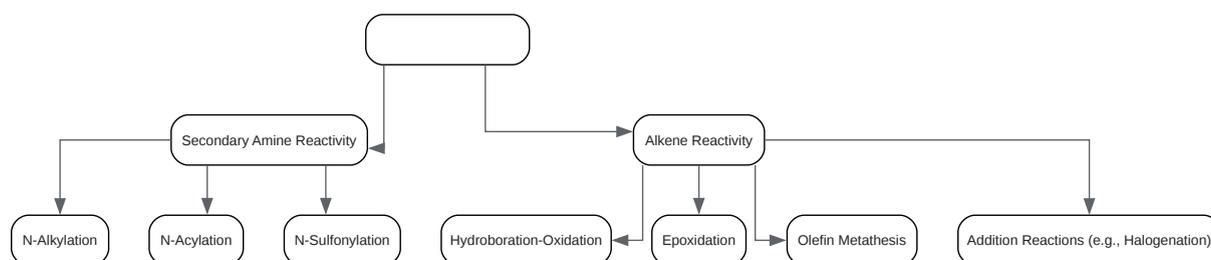
Ion	Predicted m/z
$[M]^+$	125.12
$[M+H]^+$	126.13

Fragmentation in the mass spectrometer would likely involve the loss of the allyl group or fragmentation of the piperidine ring.^[8]

Reactivity and Potential Applications

The chemical reactivity of 4-(2-propenyl)piperidine is dictated by two key functional groups: the secondary amine of the piperidine ring and the terminal double bond of the allyl group. This dual functionality makes it a valuable building block in organic synthesis and medicinal chemistry.

Logical Relationship of Reactivity



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Caption: Reactivity profile of 4-(2-propenyl)piperidine.

Applications in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS), as well as in cardiovascular and antiviral agents.[1][9] The introduction of an allyl group provides a site for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

- **Scaffold for Library Synthesis:** The allyl group can be readily transformed into other functional groups (e.g., alcohols, aldehydes, or other alkyl chains), allowing for the rapid generation of a library of diverse 4-substituted piperidine analogs for structure-activity relationship (SAR) studies.
- **Bioorthogonal Chemistry:** The terminal alkene can potentially be used in bioorthogonal reactions, such as tetrazine ligations, for applications in chemical biology and drug delivery.
- **Development of Novel Therapeutics:** Substituted piperidines are key components of drugs targeting a variety of receptors and enzymes.[9][10] 4-(2-propenyl)piperidine can serve as a starting material for the synthesis of novel analgesics, antipsychotics, and other CNS-active agents.

Safety and Handling

As a piperidine derivative, 4-(2-propenyl)piperidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a flammable liquid and an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) of a structurally similar compound.

Conclusion

4-(2-propenyl)piperidine is a valuable, yet not extensively characterized, building block for organic synthesis and medicinal chemistry. Its synthesis is achievable through established synthetic routes from readily available starting materials. The presence of both a secondary amine and a reactive alkene provides a platform for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis and applications.

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